2-Methyldecyl methacrylate
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Overview
Description
2-Methyldecyl methacrylate is an organic compound with the molecular formula C15H28O2. It is an ester derived from methacrylic acid and 2-methyldecanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to their excellent properties such as transparency, resistance to UV radiation, and mechanical strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with 2-methyldecanol to produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyldecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and 2-methyldecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are employed.
Major Products
Polymerization: Polymers and copolymers with various applications.
Esterification: Different esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 2-methyldecanol.
Scientific Research Applications
2-Methyldecyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the production of dental materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-methyldecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as AIBN or benzoyl peroxide. The resulting polymers have high mechanical strength and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexyl methacrylate
Comparison
2-Methyldecyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties such as lower glass transition temperature and increased flexibility compared to shorter-chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring flexible and durable materials .
Properties
CAS No. |
94158-94-8 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-methyldecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-14(4)12-17-15(16)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChI Key |
MDVCZOLFOLUIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
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